Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core with isopropyl, O-ethyl, and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester typically involves multiple steps. One common method includes the reaction of phosphoramidothioic acid with isopropyl alcohol, followed by the introduction of O-ethyl and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with higher oxidation states, while reduction can produce simpler phosphoramidothioic acid compounds.
Wissenschaftliche Forschungsanwendungen
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
- Phosphoramidothioic acid, (1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester
- Phosphoramidothioic acid, O-ethyl S-methyl ester
Uniqueness
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is unique due to its specific ester groups and the presence of the methoxymethylamino moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
51893-82-4 |
---|---|
Molekularformel |
C9H21N2O4PS |
Molekulargewicht |
284.32 g/mol |
IUPAC-Name |
2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-(methoxymethyl)acetamide |
InChI |
InChI=1S/C9H21N2O4PS/c1-5-15-16(13,11-8(2)3)17-6-9(12)10-7-14-4/h8H,5-7H2,1-4H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
LKVXWNVCAUSJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC(C)C)SCC(=O)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.